5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride
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Overview
Description
5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride: is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an oxazole ring, a carboxylic acid group, and an aminopropyl side chain. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. This reaction often requires a base, such as sodium hydride, and is conducted under reflux conditions.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxazole intermediate with 3-bromopropylamine in the presence of a base like potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl side chain, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the aminopropyl group.
Reduction: Alcohols or amines derived from the oxazole ring or carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups. It may serve as a ligand in biochemical assays or as a probe in molecular biology experiments.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its hydrochloride form enhances its stability and solubility, making it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or ionic interactions, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Aminopropyl)-1,2-oxazole-4-carboxylic acid;hydrochloride
- 5-(3-Aminopropyl)-1,2-thiazole-3-carboxylic acid;hydrochloride
- 5-(3-Aminopropyl)-1,2-oxazole-3-sulfonic acid;hydrochloride
Uniqueness
Compared to similar compounds, 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride stands out due to its specific substitution pattern on the oxazole ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(3-aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c8-3-1-2-5-4-6(7(10)11)9-12-5;/h4H,1-3,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGPKLHWIFYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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